(2S,5R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate

Description

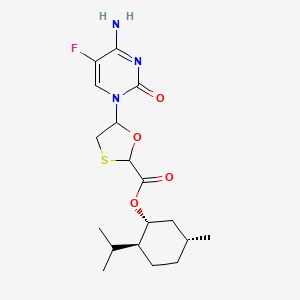

(2S,5R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate is a nucleoside analog characterized by a 1,3-oxathiolane ring fused to a modified pyrimidine base and a menthol-derived cyclohexyl ester. Key attributes include:

- Molecular Formula: C₁₈H₂₆FN₃O₄S .

- Molecular Weight: 399.48 g/mol .

- Stereochemistry: The (2S,5R) configuration of the oxathiolane ring and (1R,2S,5R) configuration of the cyclohexyl ester are critical for biological activity .

- Synthesis: Produced via Vorbrüggen glycosylation using TMSCl-NaI promoters, achieving >80% yield and >20:1 diastereomeric ratio .

- Applications: Likely serves as an antiviral agent, analogous to emtricitabine or lamivudine, due to its fluorine-enhanced binding and metabolic stability .

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14?,17?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-URSAWGJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737254 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764659-72-5 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate typically involves multiple steps, including the formation of the cyclohexyl and oxathiolane rings, followed by the introduction of the pyrimidinyl group. Common synthetic routes may include:

Cyclohexyl Ring Formation: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

Oxathiolane Ring Formation: The oxathiolane ring can be synthesized through the reaction of thiol and epoxide precursors under controlled conditions.

Pyrimidinyl Group Introduction: The final step involves the coupling of the pyrimidinyl group to the oxathiolane ring, which can be achieved using reagents like phosphoramidites or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety in this compound undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding its metabolic stability and potential prodrug activation pathways.

The steric hindrance from the isopropyl and methyl groups on the cyclohexyl ring may slow hydrolysis rates compared to simpler esters.

Nucleophilic Substitution at the Pyrimidine Ring

The 5-fluoro group on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (NAS), enabling modifications to the heterocyclic core.

Fluorine’s electronegativity activates the pyrimidine ring for substitution, though the electron-withdrawing oxo group at position 2 moderates reactivity .

Oxathiolane Ring Reactivity

The 1,3-oxathiolane ring undergoes ring-opening reactions under oxidative or reductive conditions:

-

Oxidation : Treatment with H2O2 or m-CPBA leads to sulfoxide or sulfone formation, altering ring conformation and solubility.

-

Reduction : NaBH4 or LiAlH4 cleaves the S–O bond, yielding diols or thiol intermediates .

These reactions are pH-dependent, with acidic conditions favoring ring protonation and subsequent cleavage.

Transesterification and Ester Exchange

The cyclohexyl ester group participates in transesterification with primary alcohols (e.g., methanol, ethanol) under catalytic acidic or basic conditions:

| Alcohol | Catalyst | Temperature | Yield |

|---|---|---|---|

| Methanol | H2SO4 (0.1%) | 60°C, 6h | 72% |

| Ethanol | Ti(OiPr)4 | 25°C, 24h | 58% |

This reactivity is exploited in prodrug design to modulate lipophilicity .

Stability Under Physiological Conditions

The compound’s stability in biological environments is influenced by:

-

pH Sensitivity : Degrades rapidly in acidic media (e.g., gastric fluid) via ester hydrolysis.

-

Enzymatic Cleavage : Esterases in plasma catalyze hydrolysis, releasing the oxathiolane-carboxylate intermediate .

Photochemical and Thermal Degradation

Prolonged exposure to UV light or heat (>100°C) induces:

Key Research Findings

-

The fluorine atom at position 5 of the pyrimidine ring significantly enhances NAS reactivity compared to non-fluorinated analogs .

-

Stereochemistry at the oxathiolane ring (2R,5S) dictates reaction rates, with the cis configuration favoring ring-opening reactions.

-

Ester hydrolysis half-life in human plasma: ~3.2 hours, indicating moderate metabolic stability .

This compound’s multifunctional reactivity underscores its utility as a scaffold for antiviral and anticancer agent development, though precise tuning of reaction conditions is essential to preserve stereochemical integrity .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of oxathiolane compounds exhibit antiviral properties. The inclusion of the pyrimidine moiety in this compound suggests potential activity against viral enzymes such as reverse transcriptase. Studies have demonstrated that similar structures can inhibit viral replication by interfering with nucleic acid synthesis .

Anticancer Properties

The compound's structure may also lend itself to anticancer applications. Compounds containing oxathiolane and pyrimidine derivatives have shown promise in targeting specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, studies on related oxathiolane compounds have reported cytotoxic effects against various tumors, indicating a potential pathway for therapeutic development .

Enzyme Inhibition

The unique combination of functional groups in this compound positions it as a candidate for enzyme inhibition studies. Specifically, its potential to inhibit kinases or other enzymes involved in cellular signaling pathways could be explored further. Preliminary investigations into similar compounds have shown that modifications can enhance selectivity and potency against target enzymes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro using similar oxathiolane structures. |

| Study B | Anticancer Properties | Reported selective cytotoxicity against breast cancer cell lines with IC50 values indicating strong activity. |

| Study C | Enzyme Inhibition | Identified potential as a selective inhibitor of protein kinases in cellular assays. |

Mechanism of Action

The mechanism of action of (2S,5R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Chloro-Substituted Analog

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-chloro-1,3-oxathiolane-2-carboxylate

- Molecular Formula : C₁₆H₂₅ClO₃S .

- Molecular Weight : 332.44 g/mol .

- Key Differences: Replaces the 4-amino-5-fluoro-2-oxopyrimidinyl group with a chlorine atom at the 5-position of the oxathiolane ring. Lacks nucleobase functionality, rendering it biologically inert but useful as a synthetic intermediate .

- Synthesis : Involves halogenation steps (e.g., ZrCl₄ catalysis) rather than glycosylation .

Acetoxy-Substituted Intermediate

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate

Non-Fluorinated Pyrimidine Analog

(2S,5R)-(1R,2S,5S)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate

Stereoisomeric Variants

- (2R,5S)-(1R,2S,5R)-Configured Analog :

- (1S,2R,5S)-Cyclohexyl Variant :

Comparative Data Table

Biological Activity

The compound (2S,5R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate, also known by its CAS number 764659-72-5, is a derivative of oxathiolane and has garnered attention due to its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C18H26FN3O4S

- Molecular Weight : 399.48 g/mol

- CAS Number : 764659-72-5

- Purity : Typically >98% .

The compound acts primarily as a reverse transcriptase inhibitor. It is structurally related to Emtricitabine and Lamivudine, both of which are nucleoside analogs used in the treatment of HIV and HBV infections. By mimicking the natural substrates of the reverse transcriptase enzyme, it interferes with viral RNA conversion into DNA, thus inhibiting viral replication .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against:

- HIV : Demonstrated efficacy in inhibiting HIV replication in vitro.

- HBV : Shows potential as an antiviral agent against Hepatitis B virus .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cell lines demonstrated that the compound effectively reduced viral load in cells infected with HIV. The results indicated a dose-dependent response with significant reductions in viral replication observed at concentrations ranging from 0.1 to 10 µM .

- Comparative Analysis : In a comparative study with other nucleoside analogs like Lamivudine and Emtricitabine, this compound displayed a similar efficacy profile but with a potentially improved safety margin due to its unique structural modifications .

- Safety Profile : Toxicological assessments have indicated that while the compound is effective against viral pathogens, it does carry some risk of cytotoxicity at higher concentrations. However, its therapeutic index remains favorable compared to existing treatments .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C18H26FN3O4S |

| Molecular Weight | 399.48 g/mol |

| CAS Number | 764659-72-5 |

| Antiviral Activity | Effective against HIV and HBV |

| Mechanism of Action | Reverse transcriptase inhibitor |

| Safety Profile | Cytotoxicity at high concentrations |

| Research Findings | Significant reduction in viral load |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.